molecular formula C22H24F3N5O B10916778 (6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10916778
M. Wt: 431.5 g/mol
InChI Key: CHPDBEWNGVKORS-UHFFFAOYSA-N
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Description

(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex heterocyclic compound that belongs to the pyrazolopyridine familyTRK inhibitors are crucial in the treatment of various cancers, making this compound a valuable subject of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves multiple steps, starting from the formation of the pyrazolopyridine core. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential TRK inhibitor for cancer treatment.

Mechanism of Action

The mechanism of action of (6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves inhibition of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their overactivation is linked to cancer. This compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trifluoromethylphenyl group, in particular, enhances its binding affinity and selectivity for TRKs .

Properties

Molecular Formula

C22H24F3N5O

Molecular Weight

431.5 g/mol

IUPAC Name

(6-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H24F3N5O/c1-3-7-30-20-19(14-26-30)18(12-15(2)27-20)21(31)29-10-8-28(9-11-29)17-6-4-5-16(13-17)22(23,24)25/h4-6,12-14H,3,7-11H2,1-2H3

InChI Key

CHPDBEWNGVKORS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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